molecular formula C9H9N3O B15317631 5-Isoxazolamine, 3-methyl-4-(4-pyridinyl)- CAS No. 1086389-86-7

5-Isoxazolamine, 3-methyl-4-(4-pyridinyl)-

Katalognummer: B15317631
CAS-Nummer: 1086389-86-7
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: MSUKZQZWNRUBJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Isoxazolamine, 3-methyl-4-(4-pyridinyl)- is a heterocyclic compound that features both an isoxazole ring and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in the isoxazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isoxazolamine, 3-methyl-4-(4-pyridinyl)- typically involves the formation of the isoxazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-4-(4-pyridinyl)-3-buten-2-one with hydroxylamine hydrochloride can yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Isoxazolamine, 3-methyl-4-(4-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Isoxazolamine, 3-methyl-4-(4-pyridinyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Isoxazolamine, 3-methyl-4-(4-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Isoxazolamine, 5-methyl-: Similar structure but lacks the pyridine ring.

    5-Isoxazolamine, 3-(5-methyl-3-pyridinyl)-: Similar structure with a different substitution pattern on the pyridine ring.

Uniqueness

5-Isoxazolamine, 3-methyl-4-(4-pyridinyl)- is unique due to the specific positioning of the methyl and pyridinyl groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds .

Eigenschaften

CAS-Nummer

1086389-86-7

Molekularformel

C9H9N3O

Molekulargewicht

175.19 g/mol

IUPAC-Name

3-methyl-4-pyridin-4-yl-1,2-oxazol-5-amine

InChI

InChI=1S/C9H9N3O/c1-6-8(9(10)13-12-6)7-2-4-11-5-3-7/h2-5H,10H2,1H3

InChI-Schlüssel

MSUKZQZWNRUBJC-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC(=C1C2=CC=NC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.